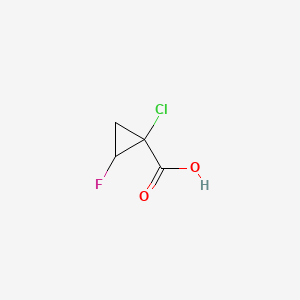
1-(3-Trifluoromethoxy-phenyl)-propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The trifluoromethoxy group is a fluorinated substituent that is becoming increasingly important in both agrochemical research and pharmaceutical chemistry . It is often incorporated into small molecules in life science-oriented research .
Synthesis Analysis
Trifluoromethyl ethers, which include the trifluoromethoxy group, are synthesized in pharmaceutical research on a routine basis . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .Molecular Structure Analysis
The trifluoromethoxy substituent has a pronounced preference for the para substitution. Unless the para position is occupied, ortho isomers are formed only in small amounts .Chemical Reactions Analysis
The trifluoromethoxy group confers increased stability and lipophilicity in addition to its high electronegativity . It is involved in various chemical reactions, including addition reactions and cross-coupling reactions .Physical and Chemical Properties Analysis
Compounds with the trifluoromethoxy group generally have increased stability and lipophilicity . The ortho isomer of (trifluoromethoxy)phenylboronic acids forms an intramolecular hydrogen bond in the solid state .Wissenschaftliche Forschungsanwendungen
1. Stereocontrolled Synthesis
1-(3-Trifluoromethoxy-phenyl)-propan-1-one has been utilized in stereocontrolled synthesis processes. For instance, its derivative, 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, was prepared with high enantiomeric purity via lipase-mediated kinetic resolution. This process highlights its potential in creating specific stereochemical configurations in chemical compounds, essential in various pharmaceutical and chemical applications (Shimizu, Sugiyama, & Fujisawa, 1996).
2. Chiral Chemical Synthesis
The compound has been involved in chiral chemical synthesis, such as the preparation of (S)-1,1,1-trifluoro-3-{(R)-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-3,4-dihydroquinolin-1(2H)-yl}propan-2-ol, a potent cholesteryl ester transfer protein inhibitor. This synthesis demonstrates its importance in creating complex chiral molecules, which have significant applications in medicinal chemistry (Li et al., 2010).
3. Advanced Material Development
The molecule has been used in the development of advanced materials, such as in the synthesis and investigation of spectroelectrochemical properties of novel compounds. These studies are crucial for creating new materials with specific electronic, optical, or magnetic properties, which can be used in various technological applications (Aktaş Kamiloğlu et al., 2018).
4. Medicinal Chemistry Research
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. This highlights its role in the development of potential therapeutic agents (Gómez-García et al., 2017).
5. Organic Synthesis Methods
The compound has been instrumental in developing new methods in organic synthesis, such as in the synthesis of 1,3-diketones from 3-(4-R-phenyl)propionic acids. Such methods can be valuable in creating a variety of organic compounds used in different fields ranging from pharmaceuticals to material sciences (Kim et al., 2014).
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in the formation of carbon-carbon bonds . The trifluoromethoxy group could potentially influence the electronic properties of the compound, affecting its reactivity.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been involved in the suzuki–miyaura cross-coupling reactions , which are key in the formation of carbon-carbon bonds in organic synthesis.
Pharmacokinetics
The trifluoromethoxy group is known to increase the lipophilicity of compounds , which could potentially enhance the bioavailability of the compound.
Result of Action
The introduction of a trifluoromethoxy group in similar compounds has been shown to decrease the homo (highest occupied molecular orbital) and lumo (lowest unoccupied molecular orbital) energy levels , which could potentially influence the compound’s reactivity and color display properties.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-9(14)7-4-3-5-8(6-7)15-10(11,12)13/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUZBAKDAOANLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
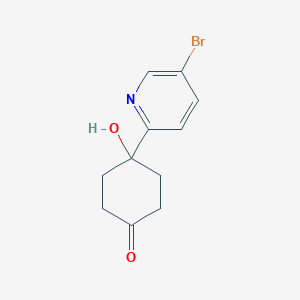
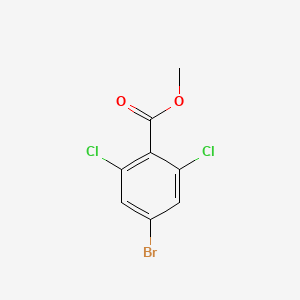
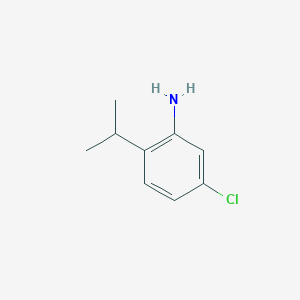
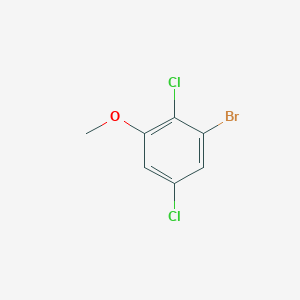
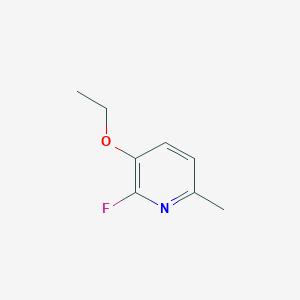
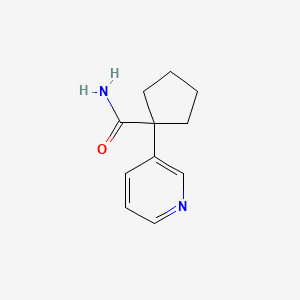

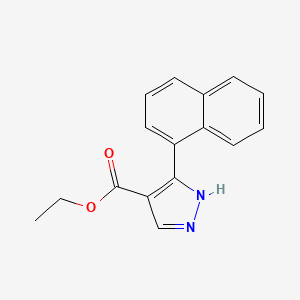

![2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI)](/img/structure/B6326272.png)
